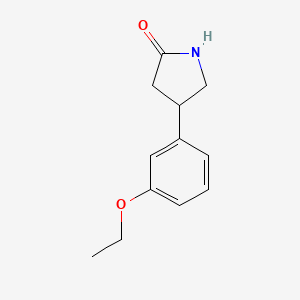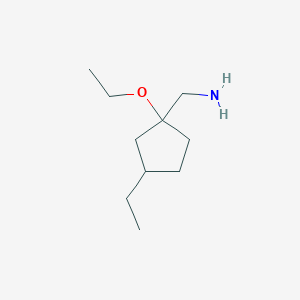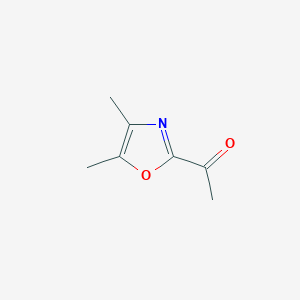
1-(4,5-Dimethyloxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyl-1,3-oxazole, is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
The synthesis of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be achieved through several routes:
Laboratory Synthesis:
Análisis De Reacciones Químicas
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents and Conditions: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles under mild conditions.
Products: Substitution reactions typically yield derivatives with modified functional groups on the oxazole ring.
-
Condensation Reactions
Reagents and Conditions: The carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.
Products: These reactions result in the formation of imines or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: Oxazole derivatives, including 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: Some oxazole derivatives are being investigated for their anticancer properties, making this compound a valuable lead in drug discovery.
-
Industrial Applications
Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but generally, the compound can interfere with metabolic processes in microorganisms or cancer cells, leading to their inhibition or death.
Comparación Con Compuestos Similares
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be compared with other oxazole derivatives:
-
Similar Compounds
2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has a similar structure but with a chlorine atom, which may alter its reactivity and applications.
5-acetyl-2,4-dimethyl-1,3-oxazole: Another closely related compound with similar properties and applications.
-
Uniqueness: : The presence of the acetyl group in 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one provides unique reactivity, making it suitable for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNJDCUSAPTSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)



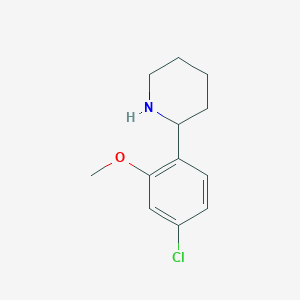
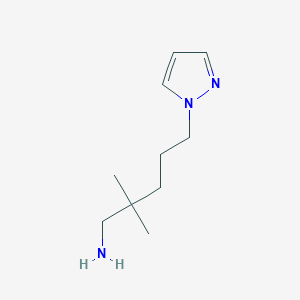
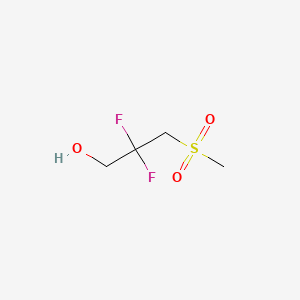
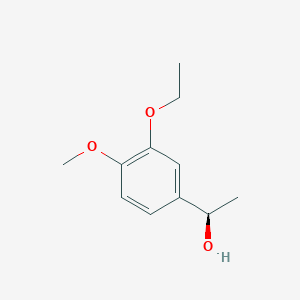
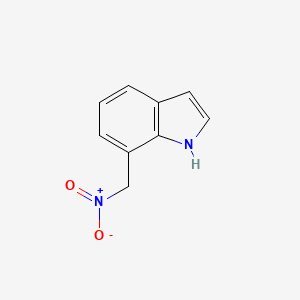
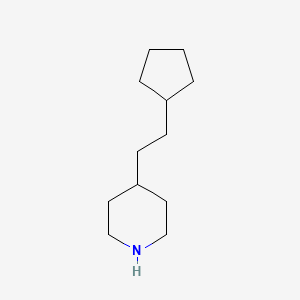
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
